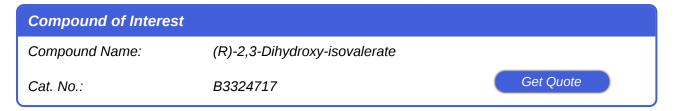


Application Notes and Protocols for 2,3-Dihydroxyisovalerate Synthesis in Klebsiella pneumoniae

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Klebsiella pneumoniae, a versatile and industrially relevant microorganism, has emerged as a promising host for the bio-production of various chemicals. This document provides detailed application notes and protocols for the metabolic engineering of K. pneumoniae to achieve high-titer production of 2,3-dihydroxyisovalerate, a valuable chiral intermediate in the synthesis of pharmaceuticals and other fine chemicals. The protocols outlined below are based on established research demonstrating the successful redirection of carbon flux from central metabolism to the desired product.

Principle

The synthesis of 2,3-dihydroxyisovalerate in Klebsiella pneumoniae is achieved by strategically manipulating the native branched-chain amino acid biosynthesis pathway. The core strategy involves blocking the conversion of 2,3-dihydroxyisovalerate to its downstream metabolite, 2-ketoisovalerate, and redirecting the carbon flow from pyruvate towards the valine biosynthesis pathway. This is accomplished through the targeted knockout of key genes.

Data Presentation



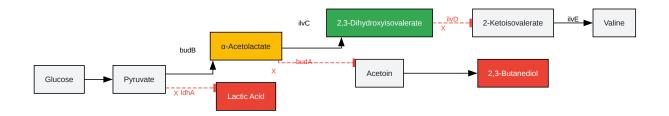
The following table summarizes the quantitative data from a successful fed-batch fermentation of an engineered K. pneumoniae strain for the production of 2,3-dihydroxyisovalerate.

Parameter	Value	Unit	Citation
Final Titer	36.5	g/L	[1][2][3][4]
Fermentation Time	45	hours	[1][2][3]
Conversion Ratio	0.49	mol/mol glucose	[1][2][3]
рН	6.5	[1][2][3]	
Agitation Speed	400	rpm	[1][2][3]

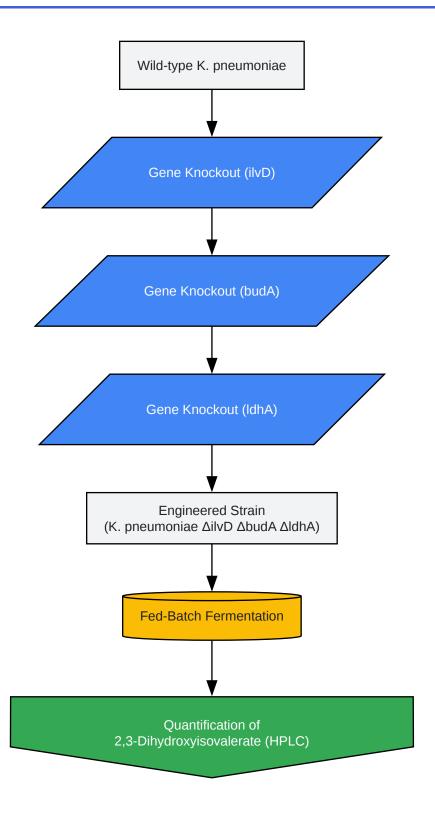
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the metabolic pathway modifications and the general experimental workflow for developing a 2,3-dihydroxyisovalerate producing K. pneumoniae strain.









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